Physicochemical Differentiation: Computed LogP and Molecular Weight vs. Celecoxib
The target compound exhibits a computed XLogP3 of 0.9, which is 2.5 units lower than the 3.4 computed for celecoxib, a widely used pyrazole-benzenesulfonamide CA inhibitor [1]. The molecular weight of the target (255.27 g/mol) is 126.13 g/mol lighter than celecoxib (381.40 g/mol), and the hydrogen-bond acceptor count is reduced from 7 to 5 [1][2]. These differences predict significantly improved aqueous solubility and reduced non-specific hydrophobic interactions, making the compound a more attractive fragment-like starting point for lead optimization campaigns targeting CA isoforms.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular size |
|---|---|
| Target Compound Data | XLogP3 = 0.9; MW = 255.27 g/mol; HBA = 5; HBD = 1 |
| Comparator Or Baseline | Celecoxib: XLogP3 = 3.4; MW = 381.40 g/mol; HBA = 7; HBD = 1 |
| Quantified Difference | ΔXLogP3 = –2.5; ΔMW = –126.13 g/mol; ΔHBA = –2 |
| Conditions | Computed using XLogP3 3.0 and PubChem 2.1 algorithms; no experimental solvent system applied |
Why This Matters
Lower XLogP3 and molecular weight directly correlate with better aqueous solubility and lower promiscuity risk, critical criteria for selecting a starting scaffold in fragment-based or lead-optimization procurement decisions.
- [1] PubChem CID 71756060. 3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide. Accessed 2026-05-04. View Source
- [2] PubChem CID 2662. Celecoxib. Accessed 2026-05-04. View Source
